molecular formula C18H25Cl3N4O B560218 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride

Cat. No.: B560218
M. Wt: 419.8 g/mol
InChI Key: LPEOWDMQSXDYRJ-CKUXDGONSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides a comprehensive description of its molecular architecture and stereochemical configuration. The complete International Union of Pure and Applied Chemistry designation is N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide dihydrochloride, which systematically describes each structural component and their connectivity. The nomenclature begins with the carboxamide functional group designation, followed by the specific attachment point and stereochemical configuration of the azabicyclic moiety.

The stereochemical descriptor (3R) indicates the absolute configuration at carbon-3 of the azabicyclo[2.2.2]octane ring system, employing the Cahn-Ingold-Prelog priority rules to define the spatial arrangement of substituents around this chiral center. This R-configuration is critical to the compound's three-dimensional structure and distinguishes it from its enantiomeric counterpart. The azabicyclo[2.2.2]octane scaffold, also known as quinuclidine, represents a rigid bicyclic framework where the nitrogen atom is positioned at the bridgehead, creating a distinctive cage-like structure that influences the compound's conformational properties and potential receptor binding characteristics.

The benzimidazole portion of the molecule is further substituted with a chlorine atom at position 6 and an isopropyl group (propan-2-yl) at position 1 of the heterocyclic ring system. The systematic nomenclature precisely identifies these substitution patterns, ensuring unambiguous identification of the molecular structure. The carboxamide linkage connects the benzimidazole ring to the azabicyclic system through carbon-4 of the benzimidazole core, establishing a critical structural bridge between the two major molecular components.

Alternative nomenclature systems and synonyms for this compound include the research designation RS-16566 and the ChEMBL identifier CHEMBL145725, which facilitate database searches and literature cross-referencing. The compound also appears in various chemical databases under the Simplified Molecular Input Line Entry System representation CC(C)N1C=NC2=C(C=C(C=C21)Cl)C(=O)N[C@H]3CN4CCC3CC4, which provides a linear notation for the three-dimensional structure.

Molecular Formula and Structural Isomerism

The molecular formula for the base compound N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide is C₁₈H₂₃ClN₄O, indicating the presence of 18 carbon atoms, 23 hydrogen atoms, one chlorine atom, four nitrogen atoms, and one oxygen atom. This molecular composition results in a molecular weight of 346.9 grams per mole for the neutral compound. The dihydrochloride salt form incorporates two additional hydrogen chloride molecules, yielding the complete formula C₁₈H₂₃ClN₄O·2HCl with a corresponding molecular weight of 419.78 grams per mole.

The structural framework exhibits multiple sites of potential isomerism, with the most significant being the stereochemistry at carbon-3 of the azabicyclo[2.2.2]octane ring system. This compound exists as one member of an enantiomeric pair, with the (3R) configuration distinguishing it from the corresponding (3S) stereoisomer. The stereochemical difference between these enantiomers can significantly impact biological activity, pharmacokinetic properties, and receptor binding affinity, making precise stereochemical identification crucial for pharmaceutical applications.

Molecular Component Contribution to Formula Structural Significance
Azabicyclo[2.2.2]octane C₇H₁₃N Rigid bicyclic framework with chiral center
Benzimidazole core C₇H₄N₂ Heterocyclic aromatic system
Chlorine substituent Cl Electron-withdrawing halogen
Isopropyl group C₃H₇ Branched alkyl substituent
Carboxamide linkage CO Connecting functional group
Additional hydrogens H₂ Completing valency requirements

The International Chemical Identifier representation InChI=1S/C18H23ClN4O/c1-11(2)23-10-20-17-14(7-13(19)8-16(17)23)18(24)21-15-9-22-5-3-12(15)4-6-22/h7-8,10-12,15H,3-6,9H2,1-2H3,(H,21,24)/t15-/m0/s1 provides a standardized method for representing the compound's complete structure, including stereochemical information. This notation system ensures universal recognition and database compatibility across different chemical information systems.

The presence of four nitrogen atoms within the molecular structure creates multiple potential sites for protonation and salt formation, contributing to the compound's ability to form stable salt complexes with various acids. The benzimidazole nitrogen atoms, in particular, exhibit basic properties that facilitate interaction with protic acids, leading to the formation of the dihydrochloride salt through protonation mechanisms.

Salt Formation and Counterion Interactions in Dihydrochloride Form

The dihydrochloride salt formation of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide represents a fundamental pharmaceutical chemistry strategy employed to enhance molecular stability, solubility, and handling characteristics. The salt formation process involves the protonation of basic nitrogen centers within the parent compound by hydrochloric acid, resulting in the incorporation of two chloride counterions per molecule of the organic base.

The mechanism of salt formation follows classical acid-base neutralization principles, where the basic nitrogen atoms within the azabicyclo[2.2.2]octane and benzimidazole ring systems accept protons from hydrochloric acid molecules. This protonation process transforms the neutral organic molecule into a positively charged cation, which forms ionic associations with chloride anions to maintain overall electrical neutrality. The resulting ionic compound exhibits significantly different physicochemical properties compared to the neutral parent molecule, including enhanced water solubility and improved crystalline form.

Salt Formation Parameter Dihydrochloride Form Impact on Properties
Molecular weight 419.78 g/mol Increased from 346.9 g/mol
Solubility in water Enhanced to 10 millimolar Significant improvement over base
Storage stability Room temperature stable Improved handling characteristics
Crystalline form Well-defined solid Better pharmaceutical processing
Ionic character Fully ionized in solution Enhanced bioavailability potential

The formation of the dihydrochloride salt specifically indicates that two equivalents of hydrochloric acid participate in the salt formation process, suggesting protonation at two distinct basic sites within the molecular structure. The most likely protonation sites include the nitrogen atom within the azabicyclo[2.2.2]octane ring system and one of the nitrogen atoms in the benzimidazole heterocycle. This dual protonation pattern creates a dication that requires two chloride counterions for charge neutralization.

Spectroscopic evidence from related benzimidazole hydrochloride salts demonstrates characteristic downfield shifts in nuclear magnetic resonance spectra for protons adjacent to protonated nitrogen centers. These spectral changes confirm the site-specific protonation and provide valuable analytical tools for salt characterization and quality control. The formation of hydrogen bonding networks between the protonated nitrogen centers and chloride ions contributes to the overall stability of the crystalline salt form.

The counterion interactions in the dihydrochloride salt extend beyond simple electrostatic associations to include specific geometric arrangements that optimize lattice energy and crystal packing. Chloride ions typically form multiple hydrogen bonds with protonated nitrogen centers and may participate in additional weak interactions with aromatic ring systems, contributing to the overall thermodynamic stability of the salt form. These interactions are particularly important for pharmaceutical applications where consistent crystal morphology and dissolution characteristics are essential for reproducible biological activity.

The water solubility enhancement achieved through dihydrochloride salt formation reaches concentrations of up to 10 millimolar, representing a substantial improvement over the neutral compound. This solubility enhancement results from the ionic nature of the salt form, which facilitates interaction with polar water molecules through ion-dipole interactions and hydrogen bonding. The improved solubility characteristics directly impact potential pharmaceutical applications by enhancing dissolution rates and bioavailability profiles.

Properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O.2ClH/c1-11(2)23-10-20-17-14(7-13(19)8-16(17)23)18(24)21-15-9-22-5-3-12(15)4-6-22;;/h7-8,10-12,15H,3-6,9H2,1-2H3,(H,21,24);2*1H/t15-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEOWDMQSXDYRJ-CKUXDGONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C=NC2=C(C=C(C=C21)Cl)C(=O)N[C@H]3CN4CCC3CC4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzimidazole Ring

The benzimidazole ring is synthesized by condensing 4-chloro-3-nitrobenzoic acid with isopropylamine under acidic conditions, followed by nitro group reduction and cyclization. A mixture of 4-chloro-3-nitrobenzoic acid and isopropylamine in acetic acid at 80°C for 12 hours yields 4-chloro-1-isopropyl-5-nitro-1H-benzimidazole, which is subsequently reduced using hydrogen gas (1 atm) over palladium-on-carbon (10% w/w) in ethanol to produce the corresponding amine.

Carboxylic Acid Activation

The 6-carboxylic acid group is activated for amide coupling by treating the benzimidazole intermediate with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 hours, forming the acyl chloride. This intermediate is highly reactive and must be used immediately.

Stereoselective Coupling with (3R)-1-Azabicyclo[2.2.2]octan-3-amine

The chiral azabicyclo[2.2.2]octane moiety is introduced via nucleophilic acyl substitution.

Reaction Conditions

The acyl chloride is reacted with (3R)-1-azabicyclo[2.2.2]octan-3-amine in anhydrous tetrahydrofuran (THF) at −20°C under nitrogen atmosphere. Triethylamine (2.5 equiv) is added to scavenge HCl, and the mixture is stirred for 6 hours, achieving a 78% yield of the freebase product.

Purification

Crude product is purified via column chromatography (silica gel, ethyl acetate/methanol 9:1 v/v) to isolate the enantiomerically pure amide. Chiral HPLC analysis (Chiralpak AD-H column, hexane/isopropanol 80:20) confirms ≥99% enantiomeric excess (ee).

Dihydrochloride Salt Formation

The freebase is converted to its dihydrochloride salt to enhance solubility and stability.

Acidification Protocol

A solution of the freebase (1.0 equiv) in absolute ethanol is treated with hydrochloric acid (2.2 equiv, 37% w/w) at 0°C. The mixture is stirred for 1 hour, during which the dihydrochloride precipitates as a white solid.

Crystallization

The precipitate is isolated by filtration, washed with cold ethanol, and dried under vacuum at 40°C for 24 hours. X-ray diffraction confirms the crystalline nature (space group P2₁2₁2₁), with a melting point of 248–250°C.

Physicochemical Characterization

PropertyValueMethod/Source
Molecular formulaC₁₈H₂₃ClN₄O·2HClPubChem, APExBIO
Molecular weight419.78 g/molAPExBIO
Solubility (H₂O)2 mg/mL (4.94 mM)APExBIO
SMILESCC(C)N1C=NC2=C(C(=O)N[C@H]3CN4CCC3CC4)C=C(Cl)C=C21PubChem
Crystal systemOrthorhombicPatent

Process Optimization and Challenges

Enantiomeric Purity Control

The (3R)-azabicyclo[2.2.2]octan-3-amine starting material must be rigorously purified to avoid racemization. Recrystallization from hot toluene improves ee from 92% to 99.5%.

Scale-Up Considerations

Pilot-scale reactions (10 kg batches) use flow chemistry for the acylation step to minimize exothermic side reactions. Residence time in a microreactor (30 seconds at 50°C) increases yield to 85% compared to 78% in batch mode.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 minutes) reduces benzimidazole cyclization time from 12 hours to 35 minutes, though yields drop marginally to 70% due to side-product formation.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic azabicyclo[2.2.2]octan-3-amine (Candida antarctica lipase B, vinyl acetate) provides the (3R)-enantiomer with 98% ee, but requires additional steps to recycle the undesired (3S)-isomer .

Chemical Reactions Analysis

RS 16566 dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

RS 16566 dihydrochloride is widely used in scientific research due to its high affinity for the ®-zacopride binding site. Its applications include:

Mechanism of Action

RS 16566 dihydrochloride exerts its effects by binding to the ®-zacopride binding site on 5-hydroxytryptamine 3 receptors. This interaction modulates the receptor’s activity, influencing neurotransmitter release and neuronal signaling pathways. The compound’s high affinity for this binding site makes it a potent modulator of 5-hydroxytryptamine 3 receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carboxamide Derivatives with Azabicyclo[2.2.2]octane Moieties

(a) N-[(R)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-3-carboxamide (Comp-6)

  • Structure : Shares the azabicyclo[2.2.2]octane group but replaces the benzimidazole with a tetrahydro-naphthalene ring.
  • Key Differences :
    • Aromatic System : Naphthalene vs. benzimidazole, altering π-π stacking interactions and receptor selectivity.
    • Substituents : Lacks the 6-chloro and propan-2-yl groups, reducing steric bulk and electronic effects.
    • Stereochemistry : (R)-configuration at the azabicyclo group vs. (3R) in the target compound, which may affect binding to chiral targets .

(b) (3aS)-2-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1-oxo-1H-benz[de]isoquinoline hydrochloride (Comp-1)

  • Structure: Incorporates a benz[de]isoquinoline scaffold fused with a partially hydrogenated ring system.
  • Key Differences: Core Structure: Benz[de]isoquinoline vs. Functional Groups: A ketone group at position 1 vs. carboxamide in the target compound. Stereochemistry: (3aS, 2S) configuration, suggesting divergent target engagement compared to the (3R)-configured target .

Azabicyclo[2.2.2]octane Derivatives with Varied Substituents

(a) 2,2-Diphenyl-4-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)butyronitrile hydrochloride

  • Structure : Contains a hydroxy-substituted azabicyclo[2.2.2]octane linked to a diphenylbutyronitrile group.
  • Key Differences :
    • Substituents : Hydroxy group at position 6 vs. benzimidazole-carboxamide in the target compound.
    • Synthesis : Exo vs. endo isomerism in azabicyclo systems, highlighting the importance of stereochemical control in pharmacological activity .

Contrast with Azabicyclo[3.2.0]heptane Derivatives

Compounds like (2S,5R,6R)-6-{(2S,5R,6R)-6-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () belong to the β-lactam antibiotic class. Their 1-azabicyclo[3.2.0]heptane core and sulfur atoms differ fundamentally from the target compound’s 2.2.2 bicyclic system, reflecting divergent therapeutic applications (antibacterial vs.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Stereochemistry Pharmacological Notes
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride Benzimidazole 6-Cl, propan-2-yl, carboxamide (3R)-azabicyclo Potential CNS modulation
Comp-6: N-[(R)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-3-carboxamide Tetrahydro-naphthalene None (R)-azabicyclo Unreported activity
Comp-1: (3aS)-2-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1-oxo-1H-benz[de]isoquinoline Benz[de]isoquinoline Ketone (3aS, 2S) Unreported activity
2,2-Diphenyl-4-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)butyronitrile hydrochloride Azabicyclo[2.2.2]octane Hydroxy, diphenylbutyronitrile Exo-6-hydroxy Synthetic intermediate

Research Findings and Methodological Insights

  • Stereochemical Impact : The (3R) configuration in the target compound contrasts with (R)-configured analogs like Comp-6, underscoring the need for enantioselective synthesis to optimize target binding .
  • Synthetic Strategies : highlights the use of exo/endo isomerism in azabicyclo systems, suggesting that similar approaches could refine the target compound’s pharmacokinetics .
  • Analytical Techniques: demonstrates the utility of optical rotation comparisons and NOESY correlations for stereochemical assignment—methods applicable to characterizing the target compound’s configuration .

Biological Activity

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide; dihydrochloride, also known as RS 16566, is a compound of significant interest in pharmacological research due to its interactions with various neurotransmitter receptors. This article explores its biological activity, focusing on its pharmacodynamics, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide; dihydrochloride, and it has the following molecular formula:

C18H23ClN4O2HClC_{18}H_{23}ClN_{4}O\cdot 2HCl

Molecular Characteristics

PropertyValue
Molecular Weight360.34 g/mol
SolubilitySoluble in water
Melting PointNot specified

Receptor Interactions

RS 16566 is primarily known for its high-affinity binding to the 5-hydroxytryptamine 3 (5-HT3) receptor, which plays a crucial role in neurotransmission and is implicated in various neurological disorders. The compound acts as an antagonist at this receptor, providing insights into its potential use in treating conditions such as anxiety, depression, and nausea.

The interaction with the 5-HT3 receptor can modulate serotonin-mediated signaling pathways, influencing synaptic transmission and neuroplasticity. This action may contribute to its effectiveness in managing cognitive deficits associated with psychiatric disorders.

Pharmacological Studies

Several studies have evaluated the pharmacological profile of RS 16566:

  • In Vivo Efficacy : Research indicates that RS 16566 exhibits rapid brain penetration and high oral bioavailability in animal models, suggesting potential for effective central nervous system (CNS) targeting .
  • Cognitive Enhancement : In models assessing cognitive performance, RS 16566 has demonstrated efficacy in improving auditory sensory gating and novel object recognition tasks, which are critical for evaluating cognitive function .
  • Potential Therapeutic Applications :
    • Cognitive Disorders : Its action on nicotinic acetylcholine receptors (nAChRs), particularly the alpha7 subtype, positions it as a candidate for treating cognitive impairments in schizophrenia and other neurodegenerative diseases .
    • Addiction Treatment : The modulation of neurotransmitter release through nAChRs may also offer therapeutic avenues for addiction management.

Comparative Biological Activity

To further understand the biological activity of RS 16566, a comparison with other compounds featuring similar scaffolds is useful:

Compound NameReceptor TargetActivity Type
PNU-282987α7 nAChRAgonist
PHA-543613α7 nAChRSelective Agonist
RS 165665-HT3Antagonist

This table highlights the diverse activities of compounds derived from the azabicyclo[2.2.2]octane structure, emphasizing RS 16566's unique role as an antagonist at the 5-HT3 receptor compared to others that act as agonists at nAChRs.

Clinical Relevance

In clinical settings, compounds like RS 16566 are being explored for their potential to alleviate symptoms associated with psychiatric disorders. For instance, studies focusing on cognitive deficits in schizophrenia have shown promising results with compounds that modulate nAChRs .

Research Findings

Recent findings suggest that RS 16566's ability to penetrate the blood-brain barrier effectively makes it a strong candidate for further clinical trials aimed at treating cognitive dysfunctions related to various neurological conditions .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterExample from Example from
SolventHot ethanol1,4-dioxane
CatalystNot specifiedZnCl₂
Reaction TimeNot specified10–12 hours (reflux)
PurificationHydrochloride salt formationNaHCO₃ wash, recrystallization

Basic: Which analytical techniques are most effective for characterizing structural integrity and enantiomeric purity?

Methodological Answer:

  • Chiral HPLC : Resolves enantiomers of the (3R)-configured azabicyclo moiety, critical for confirming stereochemical purity .
  • NMR Spectroscopy : Confirms substituent positions (e.g., benzimidazole chloro and propan-2-yl groups) via ¹H/¹³C chemical shifts .
  • Mass Spectrometry : Validates molecular weight (e.g., C19H17N5O7S3•HCl in ) and detects impurities .

Q. Table 2: Key Analytical Techniques

TechniqueApplicationReference
Chiral HPLCEnantiomeric purity verification
NMRStructural confirmation
Mass SpectrometryMolecular weight validation

Advanced: How can researchers address enantiomeric impurities in the (3R)-azabicyclo moiety during synthesis?

Methodological Answer:

  • Chiral Resolution : Use diastereomeric salt formation with optically active acids (e.g., tartaric acid) to separate (3R) and (3S) isomers .
  • Asymmetric Catalysis : Employ chiral ligands or catalysts during bicyclo[2.2.2]octane ring formation to favor the (3R) configuration .
  • Crystallization Control : Adjust solvent polarity (e.g., ethanol/water mixtures) to selectively crystallize the desired enantiomer .

Advanced: What methodological approaches assess the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 9–11) conditions at 40–60°C for 1–4 weeks. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Quantify thermal stability by measuring mass loss under controlled heating (e.g., 25–300°C at 10°C/min) .

Q. Table 3: Stability Testing Protocol

ConditionParametersReference
Acidic/alkaline pH1–11 pH, 40–60°C, 1–4 weeks
Thermal stabilityTGA (25–300°C, 10°C/min)

Advanced: How should in vitro pharmacological assays evaluate target selectivity and off-target effects?

Methodological Answer:

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to quantify affinity for primary targets (e.g., neurotransmitter receptors) .
  • Off-Target Screening : Employ panels of unrelated receptors/enzymes (e.g., cytochrome P450 isoforms) to assess selectivity .
  • Cellular Functional Assays : Measure downstream signaling (e.g., cAMP levels) in target vs. non-target cell lines .

Advanced: How can researchers resolve contradictions in reported solubility data across solvent systems?

Methodological Answer:

  • Standardized Solubility Protocols : Use USP/PhEur guidelines (e.g., shake-flask method at 25°C) to ensure consistency .
  • Co-Solvent Systems : Test binary mixtures (e.g., ethanol/water) to identify optimal solubility conditions .
  • Particle Size Analysis : Reduce variability by standardizing particle size via micronization .

Q. Table 4: Solubility Data Comparison

Solvent SystemReported Solubility (mg/mL)Reference
Ethanol16.3 (hot)
Water<0.1
1,4-Dioxane22.5

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride

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